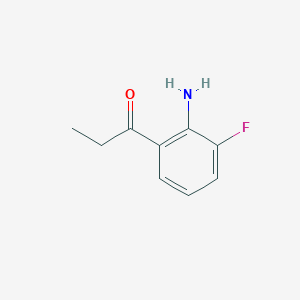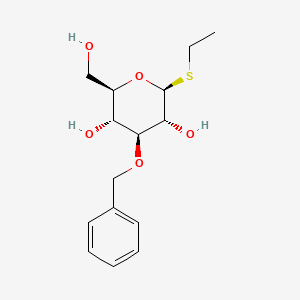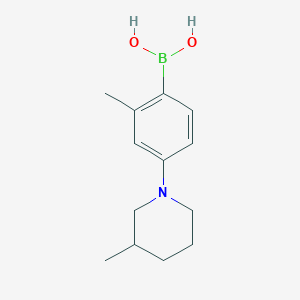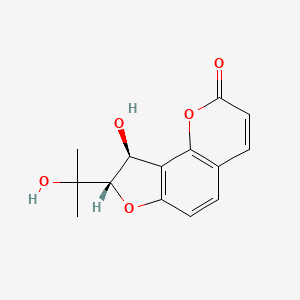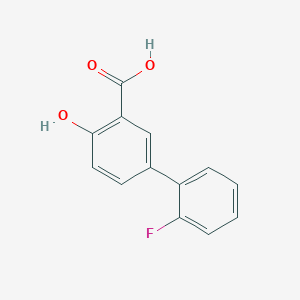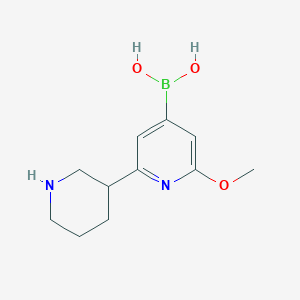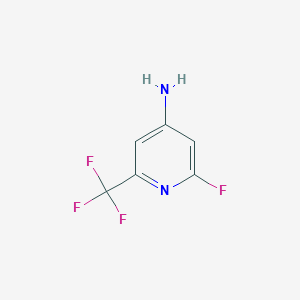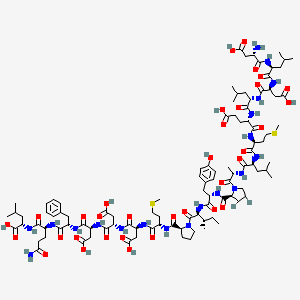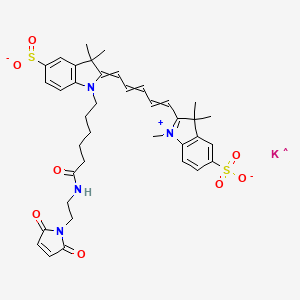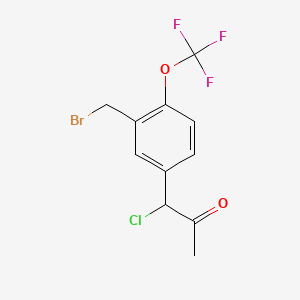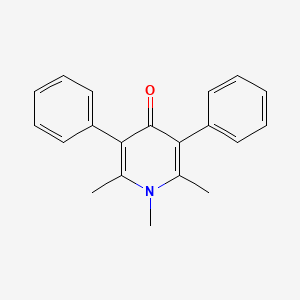
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) is a complex organometallic compound. It features a nickel center coordinated by two methyl methacrylate ligands and a 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene ligand. This compound is notable for its applications in catalysis and materials science due to its unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) typically involves the reaction of nickel(0) precursors with methyl methacrylate and 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene ligands. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the nickel center .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring stringent control over reaction conditions to maintain the purity and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) can undergo various types of reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states.
Substitution: Ligands can be substituted with other donor ligands.
Coordination: The compound can coordinate with other molecules to form complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, donor ligands, and coordinating solvents. Reactions are typically conducted under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(II) complexes, while substitution reactions can produce a variety of nickel-ligand complexes .
Applications De Recherche Scientifique
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential in creating advanced materials with unique electronic and structural properties.
Chemistry: It serves as a model compound for studying nickel-ligand interactions and coordination chemistry.
Mécanisme D'action
The mechanism by which Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) exerts its effects involves the coordination of the nickel center with ligands. This coordination alters the electronic properties of the nickel, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(1,5-cyclooctadiene)nickel(0): Another nickel(0) complex used in catalysis.
Nickel(II) acetylacetonate: A nickel(II) complex with different ligand environments.
Nickel(II) chloride: A simpler nickel(II) salt used in various chemical reactions.
Uniqueness
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) is unique due to its specific ligand environment, which imparts distinct electronic and structural properties. This makes it particularly effective in certain catalytic applications compared to other nickel complexes .
Propriétés
Formule moléculaire |
C33H47N2NiO4 |
|---|---|
Poids moléculaire |
594.4 g/mol |
Nom IUPAC |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;carbanide;methyl 2-methylprop-2-enoate;nickel(3+) |
InChI |
InChI=1S/C21H25N2.2C5H8O2.2CH3.Ni/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2*1-4(2)5(6)7-3;;;/h7-13H,1-6H3;2*1H2,2-3H3;2*1H3;/q-1;;;2*-1;+3 |
Clé InChI |
BEGVUYSNLXXZQX-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OC.[Ni+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]-1,2-oxazole-3-carboxylate](/img/structure/B14077327.png)
